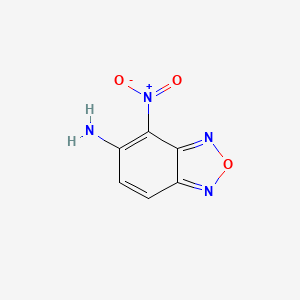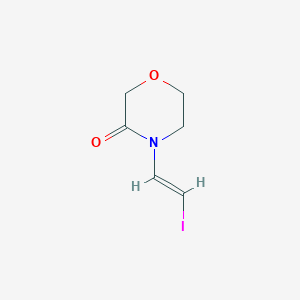
4-(2-Iodoethenyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Iodoethenyl)morpholin-3-one, also known as IM-54, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is a member of the morpholinone family and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Organic Synthesis
4-[(E)-2-Iodoethenyl]morpholin-3-one: is a valuable intermediate in organic synthesis. Its iodoethenyl group can undergo various cross-coupling reactions, making it a versatile building block for constructing complex organic molecules. This compound can be used to synthesize various morpholine derivatives, which are prevalent in a wide range of bioactive compounds .
Medicinal Chemistry
In medicinal chemistry, 4-[(E)-2-Iodoethenyl]morpholin-3-one serves as a precursor for the synthesis of pharmacologically active molecules. Morpholine rings are a common feature in drugs due to their favorable interaction with biological targets. The iodoethenyl group can be utilized to introduce additional pharmacophores through palladium-catalyzed coupling reactions .
Materials Science
The compound’s reactivity towards nucleophiles and electrophiles makes it a candidate for creating polymers and co-polymers with potential applications in materials science. These materials could be used in the development of new coatings, adhesives, and other polymer-based materials .
Environmental Science
4-[(E)-2-Iodoethenyl]morpholin-3-one: may find applications in environmental science, particularly in the synthesis of compounds used for environmental monitoring and remediation. Its ability to form stable complexes with various metals can be exploited in designing sensors or capture agents for heavy metals in contaminated sites .
Analytical Chemistry
In analytical chemistry, derivatives of 4-[(E)-2-Iodoethenyl]morpholin-3-one could be used as standards or reagents in chromatography and mass spectrometry. These applications benefit from the compound’s well-defined structure and reactivity, allowing for precise quantification and identification of analytes .
Agriculture
While not directly related to 4-[(E)-2-Iodoethenyl]morpholin-3-one , morpholine derivatives are used in agriculture as fungicides and as coatings for fruits to prevent spoilage. Research into new derivatives could lead to more effective or safer agricultural chemicals .
Biochemistry
In biochemistry, the morpholine ring of 4-[(E)-2-Iodoethenyl]morpholin-3-one is of interest due to its similarity to the chemical structure of many biomolecules. This similarity can be harnessed to study or influence biological pathways and processes .
Nanotechnology
The potential use of 4-[(E)-2-Iodoethenyl]morpholin-3-one in nanotechnology could be in the development of novel nanostructures. Its functional groups might allow for the creation of self-assembling monolayers or the modification of surfaces at the nanoscale .
Safety and Hazards
Propiedades
IUPAC Name |
4-[(E)-2-iodoethenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVQYVBODIWXQD-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C=CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1/C=C/I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-Iodoethenyl]morpholin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)

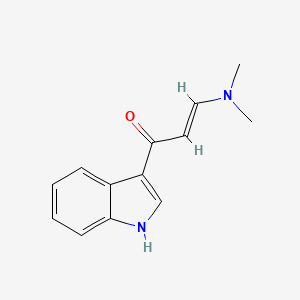
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)

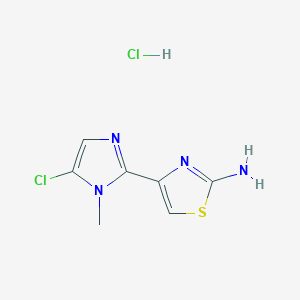
![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)
![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)
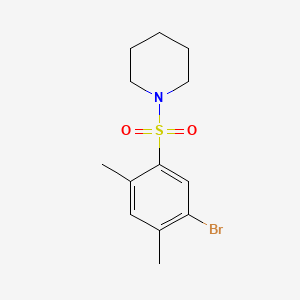
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)
![N-(7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide](/img/structure/B2917756.png)
![2-(4-chlorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2917758.png)
